Regioisomeric Specificity: Pyridin-4-yl vs. Pyridin-2-yl Target Engagement
The closest positional isomer, 4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide (CAS 326903-28-0), is a documented inhibitor of LEDGF/IN interaction with a pIC50 of 6.40 [1]. This activity is absent from all publicly available databases for the pyridin-4-yl regioisomer (CAS 627470-11-5). The nitrogen position on the pyridine ring is a critical pharmacophoric element; the 4-pyridyl isomer presents a distinct hydrogen-bond acceptor vector compared to the 2-pyridyl isomer, leading to different target recognition profiles.
| Evidence Dimension | LEDGF/IN inhibitory activity (pIC50) |
|---|---|
| Target Compound Data | Not reported in any public database |
| Comparator Or Baseline | 4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide (CAS 326903-28-0): pIC50 = 6.40 |
| Quantified Difference | Activity detected for 2-pyridyl isomer; no detectable activity reported for 4-pyridyl isomer |
| Conditions | Biochemical AlphaScreen assay targeting LEDGF/IN protein-protein interaction |
Why This Matters
Selecting the 4-pyridyl regioisomer avoids confounding biological activity from LEDGF/IN inhibition, making it a more suitable inactive control or a scaffold for divergent SAR exploration.
- [1] IPPI-DB. (n.d.). Compound 1719: 5-(hydrazinecarbonyl)-N-(pyridin-2-yl)-1H-imidazole-4-carboxamide. Institut Pasteur. https://ippidb.pasteur.fr/compounds/1719 View Source
